Gantofiban: A Technical Overview of a Fibrinogen Receptor Antagonist
Gantofiban: A Technical Overview of a Fibrinogen Receptor Antagonist
Discontinuation Notice: Development of Gantofiban was discontinued (B1498344) in Phase II clinical trials for thrombosis. As a result, publicly available data on this specific compound is limited. This guide provides a comprehensive overview of Gantofiban's intended mechanism of action as a fibrinogen receptor antagonist by leveraging available information and representative data from analogous small-molecule GPIIb-IIIa inhibitors, such as Tirofiban (B1683177) and Eptifibatide (B1663642). This information is intended for researchers, scientists, and drug development professionals.
Introduction
Gantofiban (also known as YM-028) is a small-molecule, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. By blocking the binding of fibrinogen to GPIIb/IIIa, Gantofiban was developed to prevent platelet aggregation and subsequent thrombus formation. The compound was under development by Yamanouchi Pharmaceutical Co., Ltd. and Merck KGaA.[1]
Chemical Properties of Gantofiban
| Property | Value |
| Chemical Formula | C21H29N5O6 |
| IUPAC Name | (R,Z)-(amino(4-(2-oxo-5-((4-(2-oxo-2-propoxyethyl)piperazin-1-yl)methyl)oxazolidin-3-yl)phenyl)methylene)carbamic acid |
| CAS Number | 183547-57-1 |
| Molecular Weight | 447.49 g/mol |
Source:[2]
Mechanism of Action: Fibrinogen Receptor Antagonism
The primary mechanism of action of Gantofiban is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. In its resting state, the GPIIb/IIIa receptor has a low affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[3] Upon platelet activation by various agonists (e.g., thrombin, collagen, ADP), an "inside-out" signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor to a high-affinity state.[4][5] This activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet plug.[4]
Gantofiban, as a fibrinogen receptor antagonist, is designed to bind to the activated GPIIb/IIIa receptor, thereby sterically hindering the binding of fibrinogen and preventing platelet aggregation. This action is crucial in pathological conditions such as acute coronary syndromes, where excessive thrombus formation can lead to vessel occlusion.
Signaling Pathway of Platelet Activation and Inhibition by Gantofiban
The following diagram illustrates the signaling pathway leading to platelet aggregation and the point of intervention for a GPIIb/IIIa antagonist like Gantofiban.
Caption: Platelet activation signaling pathway and Gantofiban's point of inhibition.
Quantitative Data (Representative)
Due to the discontinuation of Gantofiban's development, specific quantitative data is not publicly available. The following table presents representative data for other small-molecule GPIIb/IIIa antagonists, Tirofiban and Eptifibatide, to illustrate the typical potency of this drug class.
| Compound | Assay | Parameter | Value | Reference |
| Tirofiban | Platelet Aggregation | IC50 | ~37 nmol/L | [6] |
| Tirofiban | GPIIb/IIIa Binding | EC50 | ~24 nmol/L | [6] |
| Eptifibatide | Fibrinogen Binding Inhibition | - | 32% to 74% inhibition at clinically relevant concentrations | [7] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize fibrinogen receptor antagonists. These are based on standard methodologies in the field.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[8][9][10]
Objective: To determine the in vitro efficacy of a GPIIb-IIIa antagonist in preventing platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)).
-
Test compound (e.g., Gantofiban) dissolved in an appropriate vehicle.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Inhibition Measurement:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., 20 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).
-
Caption: Workflow for in vitro platelet aggregation assay.
In Vivo Ferric Chloride-Induced Thrombosis Model
This model is commonly used to evaluate the antithrombotic efficacy of a compound in a living animal.[11][12][13][14]
Objective: To assess the in vivo antithrombotic effect of a GPIIb-IIIa antagonist.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Ferric chloride (FeCl3) solution (e.g., 50% in distilled water).
-
Test compound (e.g., Gantofiban) and vehicle.
-
Surgical instruments.
-
Doppler flow probe.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a surgical board.
-
Isolate the carotid artery through a midline cervical incision.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the test compound or vehicle intravenously (or other appropriate route) at a predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.
-
-
Data Analysis:
-
Compare the TTO between the vehicle-treated and compound-treated groups. A significant prolongation of TTO in the treated group indicates antithrombotic efficacy.
-
Caption: Workflow for in vivo ferric chloride-induced thrombosis model.
Conclusion
Gantofiban was a promising fibrinogen receptor antagonist designed to inhibit platelet aggregation for the treatment of thrombotic diseases. Although its development was halted, the principles of its mechanism of action remain a cornerstone of antiplatelet therapy. The technical guide provided here, while using representative data from analogous compounds due to the lack of specific public information on Gantofiban, offers a detailed framework for understanding and evaluating compounds of this class. The experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of thrombosis and hemostasis.
References
- 1. Gantofiban - AdisInsight [adisinsight.springer.com]
- 2. Gantofiban 98% | CAS: 183547-57-1 | AChemBlock [achemblock.com]
- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet - Wikipedia [en.wikipedia.org]
- 5. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable responses to inhibition of fibrinogen binding induced by tirofiban and eptifibatide in blood from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. plateletservices.com [plateletservices.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
